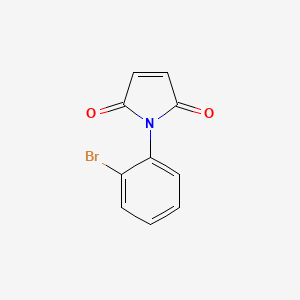

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZEDRPKCLGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351789 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36817-47-7 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(2-bromophenyl)maleimide

An In-depth Technical Guide to the Physicochemical Properties of N-(2-bromophenyl)maleimide

Introduction

N-(2-bromophenyl)maleimide is a derivative of maleimide, a five-membered heterocyclic imide. The maleimide moiety is a well-known reactive group, particularly noted for its high-yield Michael addition reactions with thiols, making it a valuable tool in bioconjugation, polymer synthesis, and drug development.[1] The presence of a 2-bromophenyl substituent on the nitrogen atom introduces specific steric and electronic properties that influence the molecule's reactivity, solubility, and biological activity. This document provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and the potential biological applications of N-(2-bromophenyl)maleimide for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of N-(2-bromophenyl)maleimide are summarized below. Data for related isomers are included for comparative context where direct data for the 2-bromo isomer is not available.

| Property | Value | Source |

| CAS Number | 36817-47-7 | [2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |

| Molecular Weight | 252.07 g/mol | [2] |

| Appearance | Pale yellow powder/crystals (typical for N-aryl maleimides) | [4] |

| Melting Point | Data not available. The related isomer, N-(4-bromophenyl)maleimide, has a melting point in the range of 125-137 °C. | [4][5][6] |

| Boiling Point | Data not available. The predicted boiling point for the 4-bromo isomer is 368.2 ± 25.0 °C. | [6] |

| Solubility | Specific quantitative data is not readily available. Generally soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. |

Spectral Characteristics

While specific spectra for N-(2-bromophenyl)maleimide are not provided in the search results, characteristic spectral data can be inferred from its structure and data for analogous compounds.[7]

-

¹H NMR: Expected signals would include a singlet for the two equivalent protons on the maleimide double bond (HC=CH) around δ 6.8-7.0 ppm. The four aromatic protons of the 2-bromophenyl group would appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

-

¹³C NMR: Carbonyl carbons (C=O) of the imide would resonate downfield (δ ~170 ppm). The olefinic carbons (HC=CH) would appear around δ 134 ppm. Signals for the six carbons of the bromophenyl ring would also be present in the aromatic region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 251 and 253.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretching of the imide group (around 1700-1780 cm⁻¹) and C=C stretching of the maleimide ring and aromatic ring.

Experimental Protocols

Synthesis of N-(2-bromophenyl)maleimide

The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleamic acid intermediate, followed by dehydrative cyclization.[9][10]

Step A: Synthesis of N-(2-bromophenyl)maleamic acid

-

Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or a similar aprotic solvent.

-

Amine Addition: Prepare a solution of 2-bromoaniline (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred maleic anhydride solution at room temperature.

-

Precipitation: The N-(2-bromophenyl)maleamic acid intermediate will precipitate from the solution as a solid.

-

Isolation: Stir the resulting suspension for 1-2 hours at room temperature. Collect the solid product by suction filtration, wash with cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Dehydrative Cyclization to N-(2-bromophenyl)maleimide

-

Reaction Setup: In a round-bottom flask, suspend the dried N-(2-bromophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).

-

Heating: Heat the mixture on a steam bath or in an oil bath at 60-80 °C with stirring. The suspension should dissolve as the reaction proceeds.

-

Reaction Monitoring: The reaction progress can be monitored by TLC until the starting maleamic acid is consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product and quench the excess acetic anhydride.

-

Purification: Collect the crude N-(2-bromophenyl)maleimide by suction filtration. Wash the solid thoroughly with water and then a small amount of cold petroleum ether or cyclohexane.[9] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis route for N-(2-bromophenyl)maleimide.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(2-Bromophenyl)maleimide - 1g | Worldwide Life Sciences [wwmponline.com]

- 3. scbt.com [scbt.com]

- 4. N-(4-Bromophenyl)maleimide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-(4-Bromophenyl)maleimide, 98% | Fisher Scientific [fishersci.ca]

- 6. N-(4-BROMOPHENYL)MALEIMIDE | 13380-67-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. N-(4-Bromophenyl)maleimide | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

Probing the Pharmacological Landscape of N-Aryl Pyrrole-2,5-Diones: A Technical Overview of a Versatile Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrrole-2,5-dione core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide consolidates the current understanding of the mechanisms of action associated with N-substituted 1H-pyrrole-2,5-dione derivatives, with a particular focus on N-aryl analogs. While specific mechanistic data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain, this document extrapolates from structurally related compounds to provide a comprehensive overview of potential therapeutic applications and the underlying molecular pathways. The versatility of this scaffold is highlighted through its engagement with key targets in inflammation, cholesterol metabolism, and oncology.

Introduction: The 1H-Pyrrole-2,5-Dione Scaffold

The 1H-pyrrole-2,5-dione, or maleimide, ring system is a key pharmacophore present in a variety of natural products and synthetic molecules with demonstrated therapeutic potential.[1] The presence of a substituted nitrogen atom allows for the exploration of a vast chemical space, leading to derivatives with a wide range of pharmacological properties. These activities include anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering effects.[2][3][4] This guide will delve into the known mechanisms of action for derivatives of this scaffold, providing insights for further research and drug development.

Anti-inflammatory and COX Inhibitory Mechanisms

A significant area of investigation for 1H-pyrrole-2,5-dione derivatives has been their role as anti-inflammatory agents. The primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Inhibition of Prostaglandin E2 (PGE2) Production

Several studies have demonstrated that N-aryl-1H-pyrrole-2,5-dione derivatives can potently inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[2][5] This inhibition is often a downstream effect of targeting COX enzymes. For instance, certain 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have shown strong inhibitory activity against lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells.[2][5]

Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of both COX-1 and COX-2. However, selective inhibition of the inducible COX-2 isoform is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with COX-1 inhibition. Some 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors.[2] This selectivity is a key focus in the development of safer anti-inflammatory drugs.[6]

Below is a generalized signaling pathway illustrating the role of COX-2 in inflammation and its inhibition by N-aryl pyrrole-2,5-diones.

Caption: Inhibition of the COX-2 pathway by 1-Aryl-1H-pyrrole-2,5-dione derivatives.

Cholesterol Absorption Inhibition

Recent research has highlighted the potential of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.[3] This mechanism is crucial in the management of atherosclerosis, a condition characterized by the buildup of lipids in the arterial intima and the formation of macrophage-derived foam cells.[3]

Suppression of Foam Cell Formation

Certain derivatives have been shown to be more potent than the established drug ezetimibe in in vitro cholesterol absorption assays.[3] By inhibiting cholesterol uptake, these compounds can suppress the lipid accumulation in macrophages, thereby preventing the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3]

Reduction of Inflammatory Responses in Macrophages

Beyond inhibiting lipid uptake, these compounds also exhibit anti-inflammatory effects within the context of atherosclerosis. They have been observed to reduce the secretion of pro-inflammatory markers such as lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner.[3]

The logical workflow for the evaluation of these compounds is depicted below.

Caption: Experimental workflow for identifying cholesterol absorption inhibitors.

Other Potential Mechanisms of Action

The biological activity of the 1H-pyrrole-2,5-dione scaffold is not limited to the aforementioned pathways. Various derivatives have shown promise in other therapeutic areas:

-

Antimicrobial and Antifungal Activity: The core structure is found in natural products with antibacterial and antifungal properties.[4]

-

Antitumor and Antiviral Properties: N-substituted derivatives have been investigated for their potential as anticancer and antiviral agents.[4]

-

Central Nervous System (CNS) Activity: Some analogs have exhibited CNS depressant and anticonvulsant activities.[1]

Quantitative Data Summary

| Compound Class | Target/Assay | IC50 / Activity | Reference |

| 3,4-Diphenyl-1H-pyrrole-2,5-dione derivatives | LPS-induced PGE2 production in RAW 264.7 cells | IC50 values in the low micromolar to nanomolar range | [2] |

| 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | PGE2 Production | IC50 = 0.61 µM | [5] |

| Substituted 1H-pyrrole-2,5-diones | Cholesterol Absorption | Stronger in vitro activity than ezetimibe | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for evaluating 1H-pyrrole-2,5-dione derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cells (e.g., PC12, RAW 264.7) in a 96-well plate and incubate until desired confluency.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.[7]

PGE2 Production Inhibition Assay

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a culture plate. Pre-treat the cells with different concentrations of the test compound for a specified time.

-

LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media and incubate.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production compared to the LPS-stimulated control.[2][5]

Conclusion and Future Directions

The 1H-pyrrole-2,5-dione scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While the primary focus has been on anti-inflammatory and cholesterol-lowering activities, the potential for this chemical class extends to oncology, infectious diseases, and neurological disorders. Future research should aim to elucidate the specific molecular targets of compounds like 1-(2-bromophenyl)-1H-pyrrole-2,5-dione to fully understand their therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives, paving the way for the development of next-generation therapeutics. The synthesis of new derivatives and their screening across a broad range of biological assays will continue to uncover the full pharmacological landscape of this promising scaffold.[1]

References

- 1. cibtech.org [cibtech.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

Spectroscopic and Synthetic Profile of 1-(2-Bromophenyl)pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties and a detailed synthetic protocol for the compound 1-(2-bromophenyl)pyrrole-2,5-dione. This N-aryl maleimide derivative is of interest to researchers in medicinal chemistry and materials science due to the reactive nature of the maleimide moiety, which is commonly employed in bioconjugation and polymer chemistry. The following sections present tabulated spectroscopic data, a comprehensive experimental protocol for its synthesis, and a logical workflow for its characterization.

Core Spectroscopic Data

The structural identity and purity of 1-(2-bromophenyl)pyrrole-2,5-dione can be confirmed through a combination of spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Aromatic Protons (Bromophenyl group) & Olefinic Protons (Maleimide ring) |

Note: Specific chemical shifts and coupling constants for ¹H NMR were not available in the search results. The ¹³C NMR data is approximated based on typical values for similar structures and should be confirmed experimentally.

Table 2: FT-IR and Mass Spectrometry Data

| FT-IR Spectroscopy | Mass Spectrometry (MS) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic and olefinic) |

| ~1700 | C=O stretch (imide, symmetric and asymmetric) |

| ~1600 | C=C stretch (aromatic) |

| ~1390 | C-N stretch (imide) |

| ~750 | C-Br stretch |

Note: The FT-IR peak positions are approximate and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione follows a well-established two-step procedure for N-aryl maleimides.[1]

Synthesis of 1-(2-Bromophenyl)pyrrole-2,5-dione

Step 1: Synthesis of N-(2-Bromophenyl)maleamic acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of 2-bromoaniline (1.0 eq) in anhydrous diethyl ether dropwise to the cooled maleic anhydride solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, during which a precipitate will form.

-

Collect the solid product, N-(2-bromophenyl)maleamic acid, by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Step 2: Cyclization to 1-(2-Bromophenyl)pyrrole-2,5-dione

-

Suspend the N-(2-bromophenyl)maleamic acid (1.0 eq) and sodium acetate (0.2 eq) in acetic anhydride (5-10 volumes).

-

Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Pour the mixture into ice-cold water and stir vigorously to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold solution of saturated sodium bicarbonate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 1-(2-bromophenyl)pyrrole-2,5-dione.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

UV-Vis Spectroscopic Properties and Reactivity

N-aryl maleimides exhibit characteristic UV-Vis absorption spectra. The maleimide moiety typically displays an absorption maximum around 293 nm, which is associated with the conjugated system of the two carbonyl groups and the carbon-carbon double bond.[2] This spectroscopic feature is particularly useful for monitoring reactions involving the maleimide group, such as thiol-maleimide "click" chemistry. The disappearance of the absorbance at this wavelength can be used to quantify the progress of the reaction.[2]

Logical Relationship in Synthesis

The synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione is a sequential process that begins with readily available starting materials and proceeds through a stable intermediate. The logical flow of this synthesis is depicted in the following diagram.

Caption: Logical flow of the synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione.

References

1-(2-bromophenyl)-1H-pyrrole-2,5-dione chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity and Properties

1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide, is an N-substituted maleimide derivative. The structure consists of a central pyrrole-2,5-dione (maleimide) ring attached to a 2-bromophenyl group at the nitrogen atom. Maleimides are a class of compounds recognized for their reactivity and are widely utilized in bioconjugation and as building blocks in synthetic chemistry.[1]

The quantitative properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely published for this exact derivative, computed data and properties of the parent compound, N-phenylmaleimide, are provided for reference.

| Property | Value | Source |

| IUPAC Name | 1-(2-bromophenyl)pyrrole-2,5-dione | [PubChem] |

| CAS Number | 36817-47-7 | [Sigma-Aldrich] |

| Molecular Formula | C₁₀H₆BrNO₂ | [Sigma-Aldrich] |

| Molecular Weight | 252.06 g/mol | [Sigma-Aldrich] |

| Physical Form | Solid | [Sigma-Aldrich] |

| SMILES String | O=C1N(C2=CC=CC=C2Br)C(C=C1)=O | [Sigma-Aldrich] |

| InChI Key | ZTHZEDRPKCLGAR-UHFFFAOYSA-N | [Sigma-Aldrich] |

| Storage Condition | 2-8°C | [ChemBK] |

| Melting Point | 84 - 86 °C (for N-phenylmaleimide) | [ChemicalBook] |

| Water Solubility | Slightly soluble (for N-phenylmaleimide) | [ChemicalBook] |

Potential Biological Activity and Mechanism of Action

While specific biological targets for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione have not been extensively documented in publicly available literature, the core maleimide structure provides a strong basis for a predictable mechanism of action. N-aryl maleimides are potent electrophiles and act as Michael acceptors.[1][2]

The primary mechanism of action is the covalent modification of nucleophilic residues on proteins, particularly the thiol group of cysteine.[3] This reaction, a Michael addition, proceeds rapidly under physiological conditions (pH 6.5–7.5) and is highly chemoselective for thiols over other nucleophilic groups like amines.[1][2] The reaction forms a stable thiosuccinimide bond, effectively leading to irreversible inhibition or modification of the target protein.[2] This reactivity is the foundation for the widespread use of maleimides in creating antibody-drug conjugates (ADCs) and other bioconjugates.[1]

Given this reactivity, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a candidate for development as an irreversible enzyme inhibitor, targeting proteins with reactive cysteine residues in their active or allosteric sites. The broader class of pyrrole-containing compounds has been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting diverse therapeutic potential.[4][5]

Caption: General mechanism of action via Michael addition.

Experimental Protocols

Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

The synthesis of N-aryl maleimides is typically achieved through a two-step process involving the reaction of the corresponding aniline with maleic anhydride, followed by cyclodehydration.[3]

Step 1: Synthesis of N-(2-bromophenyl)maleamic acid (Intermediate)

-

Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or glacial acetic acid.

-

Addition of Aniline: While stirring the solution at room temperature, add 2-bromoaniline (1.0 equivalent) dropwise. The reaction is often exothermic.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The intermediate, N-(2-bromophenyl)maleamic acid, will typically precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

-

Reaction Setup: Suspend the dried N-(2-bromophenyl)maleamic acid from Step 1 in acetic anhydride (e.g., 3-5 mL per gram of amic acid). Add a catalytic amount of sodium acetate (e.g., 0.1-0.2 equivalents).

-

Cyclization: Heat the mixture to reflux (approximately 100-120°C) with stirring for 2-3 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

Caption: Two-step synthesis workflow for the target compound.

Characterization

The identity and purity of the synthesized 1-(2-bromophenyl)-1H-pyrrole-2,5-dione should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton spectrum is expected to show signals for the vinyl protons of the maleimide ring and the aromatic protons of the bromophenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight and elemental composition of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O groups (imide carbonyls) and C=C bond of the maleimide ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[6]

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 36817-47-7|1-(2-Bromophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility of N-(2-bromophenyl)maleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromophenyl)maleimide is a significant chemical entity in the fields of bioconjugation, polymer science, and medicinal chemistry. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical parameter for experimental design, process development, and formulation. This technical guide provides a comprehensive overview of the solubility of N-(2-bromophenyl)maleimide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for its determination, presents solubility data for a structurally analogous compound, and offers a predicted solubility profile based on chemical principles and related literature.

Predicted Solubility Profile of N-(2-bromophenyl)maleimide

The molecular structure of N-(2-bromophenyl)maleimide, featuring a polar maleimide ring and a less polar bromophenyl group, suggests a nuanced solubility profile. The presence of the bromine atom and the ortho-substitution pattern on the phenyl ring will influence its solubility characteristics in comparison to simpler N-aryl maleimides.

Based on qualitative information from synthesis and recrystallization procedures for N-aryl maleimides, the following solubility behavior is anticipated:

-

High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate to Good Solubility: Likely in ketones like acetone and 2-butanone, as well as in chlorinated solvents such as chloroform and dichloromethane. Synthesis procedures for related compounds often utilize these solvents.

-

Moderate Solubility: Expected in alcohols like ethanol and methanol. Ethanol is a commonly cited recrystallization solvent for similar N-substituted maleimides, indicating that the compound is soluble in hot ethanol and less soluble at room temperature, allowing for crystallization upon cooling.

-

Low to Slight Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, and in ethers.

-

Insoluble: Expected in highly nonpolar aliphatic hydrocarbons such as hexanes and petroleum ether, and in water.

Quantitative Solubility Data of a Structurally Related Analog

Table 1: Solubility of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide (BDPM) in Various Organic Solvents at Different Temperatures

| Temperature (K) | N,N-Dimethylformamide (mole fraction) | Dimethyl Sulfoxide (mole fraction) | 2-Butanone (mole fraction) | Cyclohexanone (mole fraction) | 1,4-Dioxane (mole fraction) | Toluene (mole fraction) |

| 285.15 | 0.1285 | 0.0897 | 0.0315 | 0.0452 | 0.0198 | 0.0021 |

| 293.15 | 0.1553 | 0.1102 | 0.0398 | 0.0563 | 0.0245 | 0.0028 |

| 301.15 | 0.1862 | 0.1345 | 0.0496 | 0.0698 | 0.0301 | 0.0037 |

| 309.15 | 0.2215 | 0.1631 | 0.0615 | 0.0861 | 0.0368 | 0.0048 |

| 317.15 | 0.2619 | 0.1968 | 0.0758 | 0.1059 | 0.0448 | 0.0062 |

| 325.15 | 0.3081 | 0.2361 | 0.0931 | 0.1298 | 0.0543 | 0.0080 |

| 333.15 | 0.3608 | 0.2819 | 0.1139 | 0.1585 | 0.0656 | 0.0102 |

| 341.15 | 0.4209 | 0.3349 | 0.1388 | 0.1929 | 0.0790 | 0.0130 |

| 349.15 | 0.4891 | 0.3961 | 0.1685 | 0.2338 | 0.0948 | 0.0165 |

| 356.25 | 0.5582 | 0.4593 | 0.1998 | 0.2765 | 0.1118 | 0.0203 |

Data adapted from a study on the solubility of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide.

This data indicates that the solubility of this N-aryl maleimide analog increases with temperature in all tested solvents. The highest solubility is observed in polar aprotic solvents like DMF and DMSO, which aligns with the predicted profile for N-(2-bromophenyl)maleimide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of N-(2-bromophenyl)maleimide in organic solvents, based on the established gravimetric method.

3.1. Materials and Apparatus

-

N-(2-bromophenyl)maleimide (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

3.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

-

Preparation of Saturated Solution: Add a known volume of the selected organic solvent to the jacketed glass vessel. Add an excess amount of solid N-(2-bromophenyl)maleimide to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached (typically several hours).

-

Sample Collection: Stop the stirring and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter.

-

Gravimetric Analysis: Immediately weigh the syringe containing the saturated solution. Transfer the solution to a pre-weighed container and reweigh the empty syringe to determine the exact mass of the collected solution.

-

Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved N-(2-bromophenyl)maleimide.

-

Calculation: Calculate the solubility in terms of mole fraction, g/100g of solvent, or other desired units using the masses of the dissolved solute and the solvent.

-

Repeatability: Repeat the measurement at each temperature at least three times to ensure the accuracy and precision of the results.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of N-(2-bromophenyl)maleimide.

General Synthesis of N-Aryl Maleimides

Caption: General two-step synthesis of N-aryl maleimides.

Thiol-Maleimide Michael Addition Pathway

Caption: Reaction pathway for thiol-maleimide bioconjugation.

A Technical Guide to the Synthesis and Characterization of Pyrrole-2,5-dione Derivatives for Drug Development

Introduction

Pyrrole-2,5-diones, commonly known as maleimides, represent a pivotal class of heterocyclic compounds in modern medicinal chemistry and drug development. Their significance is primarily anchored to the maleimide moiety's ability to undergo highly selective Michael addition reactions with thiol groups, such as those found in cysteine residues of proteins. This specific reactivity makes them exceptionally valuable as electrophilic covalent warheads for targeted covalent inhibitors and as indispensable linkers for creating antibody-drug conjugates (ADCs). The stability of the resulting carbon-sulfur bond provides a durable linkage, essential for the efficacy and safety of these complex biotherapeutics. This guide provides an in-depth overview of the synthesis, characterization, and key reactive principles of N-substituted maleimide derivatives.

Synthesis of N-Substituted Pyrrole-2,5-diones

The most prevalent and straightforward method for synthesizing N-substituted maleimides is the two-step, one-pot condensation of maleic anhydride with a primary amine. This process involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration reaction to yield the final imide product. Acetic anhydride is commonly used as the dehydrating agent, with a catalyst such as sodium acetate to facilitate the ring closure.

General Synthetic Workflow

The synthesis process follows a logical progression from starting materials to the purified final product. The workflow ensures the formation of the intermediate before the final ring-closing dehydration step.

An In-depth Technical Guide on the Biological Activity of Bromophenyl Maleimide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of bromophenyl maleimide compounds. The information presented is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction

Maleimides are a class of heterocyclic compounds featuring a five-membered ring with an imide functional group. Their inherent reactivity, particularly towards thiol groups in proteins, has positioned them as privileged scaffolds in medicinal chemistry. The introduction of a bromophenyl substituent to the maleimide core can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity and pharmacokinetic properties. This guide focuses on N-substituted bromophenyl maleimides, exploring their synthesis and diverse biological applications.

Synthesis of Bromophenyl Maleimide Compounds

The general synthetic route to N-(bromophenyl)maleimides involves a two-step procedure. The first step is the reaction of maleic anhydride with a substituted bromoaniline to form the corresponding N-(bromophenyl)maleamic acid intermediate. Subsequent cyclodehydration of the maleamic acid yields the target N-(bromophenyl)maleimide.

Experimental Protocol: Synthesis of N-(4-bromophenyl)maleimide

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-bromophenyl)maleimide.

Materials:

-

Maleic anhydride

-

4-bromoaniline

-

Glacial acetic acid

-

Ethyl acetate

-

Standard organic synthesis glassware (e.g., round-bottom flask, reflux condenser)

-

Heating source (e.g., heating mantle)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A solution of maleic anhydride (1.0 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Amine Addition: 4-bromoaniline (1.0 equivalent) is added to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 130°C) and maintained for 5.5 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The combined organic extracts are then subjected to recrystallization to afford the purified N-(4-bromophenyl)maleimide.

Caption: General synthesis workflow for N-(4-bromophenyl)maleimide.

Biological Activities

Bromophenyl maleimide compounds have been shown to possess a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

N-(4-bromophenyl)maleimide has been reported to exhibit significant activity against various microbial strains.

The following table summarizes the minimum inhibitory concentrations (MICs) of N-(4-bromophenyl)maleimide against selected microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| N-(4-bromophenyl)maleimide | Candida albicans | 0.5 - 4 |

| N-(4-bromophenyl)maleimide | Bacillus subtilis | 1 - 128 |

| N-(4-bromophenyl)maleimide | Escherichia coli | 1 - 128 |

MIC values are presented as a range based on available literature.

The disc diffusion assay is a standard method for evaluating the antimicrobial activity of chemical compounds.

Materials:

-

Test compound (e.g., N-(4-bromophenyl)maleimide)

-

Microbial cultures (e.g., E. coli, B. subtilis, S. cerevisiae)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile filter paper discs

-

Positive controls (e.g., streptomycin for bacteria, nystatin for yeast)

-

Solvent control (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface. Control discs are also applied.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Data Collection: The diameter of the zone of growth inhibition around each disc is measured in millimeters.

Anticancer (Cytostatic) Activity

N-substituted maleimides, including the N-(4-bromophenyl) derivative, have demonstrated potent cytostatic effects against human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values highlight the potent in vitro anticancer activity of N-(4-bromophenyl)maleimide.

| Compound | Cell Line | IC50 (µg/mL) |

| N-(4-bromophenyl)maleimide | HeLa (cervical cancer) | < 0.1 |

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanisms of Action

The biological effects of bromophenyl maleimides are thought to be mediated through multiple mechanisms, primarily stemming from the electrophilic nature of the maleimide ring.

Proposed Antifungal Mechanism of Action

N-substituted maleimides are proposed to exert their antifungal activity by inhibiting β(1,3)-glucan synthase, a crucial enzyme in fungal cell wall biosynthesis.

Caption: Proposed mechanism of antifungal action via inhibition of β(1,3)-glucan synthase.

The electrophilic maleimide ring can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, within the enzyme's active site. This covalent modification leads to the inactivation of β(1,3)-glucan synthase, disruption of cell wall integrity, and ultimately, fungal cell death.

Potential as Kinase Inhibitors

The maleimide scaffold is a key feature in several approved and investigational kinase inhibitors. These compounds often act as irreversible inhibitors by forming a covalent bond with a cysteine residue in or near the ATP-binding site of the target kinase. The bromophenyl moiety can play a crucial role in directing the molecule to the specific kinase and enhancing binding affinity. While further research is needed, bromophenyl maleimides represent a promising starting point for the design of novel kinase inhibitors for applications in oncology and other diseases.

Conclusion

Bromophenyl maleimide compounds have emerged as a versatile class of molecules with significant antimicrobial and anticancer activities. Their straightforward synthesis and the potential for covalent modification of biological targets make them attractive candidates for further drug development. Future research should focus on expanding the structure-activity relationship studies by exploring different substitution patterns on the phenyl ring, elucidating the precise molecular targets for their anticancer effects, and investigating their potential as selective kinase inhibitors. This guide provides a solid foundation for researchers and scientists to build upon in the quest for novel therapeutics based on the bromophenyl maleimide scaffold.

An In-Depth Technical Guide to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione (CAS Number: 36817-47-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide. The document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential biological significance, with a focus on its applications in research and drug development.

Core Compound Properties

1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a derivative of maleimide, featuring a bromophenyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. Its chemical structure confers specific reactivity, making it a subject of interest in medicinal chemistry and chemical biology.

| Property | Value | Source |

| CAS Number | 36817-47-7 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Solid | |

| InChI | 1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | [1] |

| InChIKey | ZTHZEDRPKCLGAR-UHFFFAOYSA-N | [1] |

| SMILES | O=C1N(C2=CC=CC=C2Br)C(=O)C=C1 |

Synthesis and Experimental Protocols

The synthesis of N-aryl maleimides like 1-(2-bromophenyl)-1H-pyrrole-2,5-dione typically involves a two-step process starting from the corresponding aniline and maleic anhydride.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-bromophenyl)maleanilic acid

-

In a suitable reaction vessel, dissolve 1 equivalent of 2-bromoaniline in a solvent such as diethyl ether or N,N-dimethylformamide (DMF).

-

Slowly add 1 equivalent of maleic anhydride to the solution at room temperature with constant stirring.

-

Continue stirring for 2-4 hours. The product, N-(2-bromophenyl)maleanilic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

Step 2: Cyclization to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

-

Suspend the N-(2-bromophenyl)maleanilic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a strong acid catalyst.

-

Heat the reaction mixture to 80-100 °C and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic anhydride and acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

Caption: General two-step synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the maleimide ring and the bromophenyl group. The two protons on the maleimide double bond should appear as a singlet in the region of δ 6.5-7.0 ppm. The aromatic protons of the bromophenyl group will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the dione in the range of δ 165-175 ppm. The carbons of the maleimide double bond are expected around δ 130-140 ppm. Signals for the carbons of the bromophenyl ring will also be present in the aromatic region.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically found in the region of 1700-1780 cm⁻¹. The C=C stretching of the maleimide ring would appear around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.06 g/mol ), along with a characteristic isotopic pattern for the presence of a bromine atom (M+ and M+2 peaks with approximately 1:1 ratio).

Biological Activity and Applications in Drug Development

The biological activity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione has not been extensively reported. However, the maleimide moiety is a well-known reactive functional group in biological systems, primarily due to its nature as a Michael acceptor. This reactivity is the basis for many of its applications in drug development and chemical biology.

Reaction with Thiols: Cysteine Alkylation

The electron-deficient double bond of the maleimide ring readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins, via a Michael addition reaction. This covalent modification is a cornerstone of bioconjugation chemistry.

Caption: Covalent modification of a cysteine residue by a maleimide derivative.

This specific and efficient reaction allows for:

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be attached to a cytotoxic drug, which is then conjugated to a monoclonal antibody. The resulting ADC can selectively target and kill cancer cells.

-

Enzyme Inhibition: If a cysteine residue is present in the active site of an enzyme, a maleimide-containing compound can act as an irreversible inhibitor by covalently binding to it. This is a common strategy in drug design. Maleimides have been identified as inhibitors of enzymes such as topoisomerase II.[4]

-

Biochemical Probes: Fluorescent dyes or other reporter molecules can be attached to proteins via maleimide chemistry to study their localization, interactions, and dynamics within cells.

Potential Therapeutic Applications

Given the reactivity of the maleimide core, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione could be investigated for various therapeutic applications, including:

-

Anticancer Agents: By acting as an enzyme inhibitor or as a component of an ADC. Studies on other pyrrole derivatives have shown cytotoxic effects on cancer cell lines.

-

Anti-inflammatory Agents: Some pyrrole-2,5-dione derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[5]

-

Antimicrobial Agents: The pyrrole nucleus is a scaffold found in many compounds with antibacterial and antifungal properties.

Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, its ability to covalently modify proteins suggests it could interfere with various cellular processes. For instance, by targeting cysteine residues in key signaling proteins, it could potentially modulate pathways involved in cell proliferation, survival, and inflammation.

A hypothetical mechanism of action could involve the inhibition of a protein kinase that has a reactive cysteine in or near its active site.

Caption: Hypothetical inhibition of a signaling pathway by covalent modification.

Safety and Handling

1-(2-bromophenyl)-1H-pyrrole-2,5-dione is classified as a warning-level hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a chemical compound with significant potential in research and drug development, primarily owing to the reactive nature of its maleimide core. While specific biological studies on this particular molecule are limited, the well-established chemistry of maleimides provides a strong rationale for its exploration as a covalent modifier of biological macromolecules. Further research is warranted to elucidate its specific biological targets and to evaluate its therapeutic potential in various disease models.

References

- 1. 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | C10H6BrNO2 | CID 709265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. cibtech.org [cibtech.org]

- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-bromophenyl)-1H-pyrrole-2,5-dione scaffold, a member of the N-aryl maleimide class of compounds, represents a promising area of research in medicinal chemistry. These derivatives are being investigated for a range of therapeutic applications owing to their inherent reactivity and potential to modulate various biological pathways. This technical guide provides a comprehensive overview of the available scientific literature on the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antibacterial agents.

Core Synthesis and Chemical Properties

The fundamental structure of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide, features a pyrrole-2,5-dione ring attached to a 2-bromophenyl group. The chemical properties of this molecule are largely dictated by the electrophilic nature of the maleimide ring and the physicochemical characteristics of the substituted phenyl ring.

General Synthesis Protocol

The synthesis of N-aryl maleimides, including the 1-(2-bromophenyl) derivative, typically follows a two-step process involving the reaction of the corresponding aniline with maleic anhydride.

Step 1: Formation of the Maleanilic Acid Intermediate

The initial step involves the nucleophilic attack of the amino group of 2-bromoaniline on one of the carbonyl carbons of maleic anhydride. This reaction is generally carried out in a suitable solvent like diethyl ether at room temperature, leading to the ring-opening of the anhydride and the formation of the corresponding maleanilic acid, N-(2-bromophenyl)maleanilic acid.

Step 2: Dehydrative Cyclization

The intermediate maleanilic acid is then subjected to dehydrative cyclization to form the imide ring. This is commonly achieved by heating the maleanilic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like anhydrous sodium acetate. The final product, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, is then isolated and purified.

Biological Activities and Mechanism of Action

While specific quantitative data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives are limited in the public domain, the broader class of N-aryl maleimides and related bromopyrrole compounds have demonstrated significant biological activities. The primary mechanism of action for maleimides is their ability to act as Michael acceptors, readily reacting with nucleophilic thiol groups, particularly the cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity and the disruption of protein function.

Potential Anticancer Activity

Caption: Experimental workflow for anti-inflammatory screening.

Potential Antibacterial Activity

The antibacterial potential of pyrrole-containing compounds is well-documented. Although specific Minimum Inhibitory Concentration (MIC) values for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives are scarce, related N-aryl maleimides have shown activity against various bacterial strains. The proposed mechanism of action is likely tied to the covalent modification of essential bacterial enzymes, disrupting cellular processes and leading to bacterial cell death.

Data Presentation

Due to the limited availability of specific quantitative data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives in the current literature, a comprehensive data table cannot be provided at this time. Further research is required to establish the specific IC50 and MIC values for this class of compounds against various cancer cell lines, inflammatory markers, and bacterial strains.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

-

Step 1: Synthesis of N-(2-bromophenyl)maleanilic acid. To a solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether, a solution of 2-bromoaniline (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified period, typically 1-2 hours, during which a precipitate of N-(2-bromophenyl)maleanilic acid forms. The solid product is collected by filtration, washed with cold diethyl ether, and dried.

-

Step 2: Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione. The N-(2-bromophenyl)maleanilic acid (1.0 eq) is suspended in acetic anhydride containing anhydrous sodium acetate (catalytic amount). The mixture is heated with stirring for a period of 1-2 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or cyclohexane) to afford pure 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

General Protocol for In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Future Directions

The discovery and development of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives are still in the early stages. Future research should focus on the synthesis of a broader range of analogs to establish clear structure-activity relationships (SAR). Comprehensive in vitro and in vivo studies are necessary to determine their specific biological targets, efficacy, and safety profiles. Elucidating the precise signaling pathways modulated by these compounds will be crucial for understanding their therapeutic potential and for the rational design of more potent and selective drug candidates.

dot

Caption: Future research and development workflow.

Initial Studies on N-(2-bromophenyl)maleimide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a class of compounds recognized for their diverse biological activities, including antifungal, antibacterial, and notably, anticancer properties. The maleimide ring is a key structural feature, acting as a Michael acceptor, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is believed to be a primary driver of their biological effects. The N-substituent, in this case, a 2-bromophenyl group, significantly influences the compound's steric and electronic properties, thereby modulating its biological activity and specificity. This document outlines the potential cytotoxic effects of N-(2-bromophenyl)maleimide, drawing parallels from related N-aryl maleimide analogs, and provides detailed experimental protocols for its investigation.

Potential Mechanisms of Cytotoxicity

Based on studies of analogous N-substituted maleimides, the cytotoxicity of N-(2-bromophenyl)maleimide is likely mediated through several mechanisms:

-

Induction of Apoptosis: Many N-aryl maleimides have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

-

Generation of Reactive Oxygen Species (ROS): Some maleimide derivatives have been observed to increase intracellular levels of ROS, leading to oxidative stress and subsequent cell death, which can occur through apoptosis or necrosis.

-

Enzyme Inhibition: The electrophilic nature of the maleimide ring makes it a potential inhibitor of various enzymes, particularly those with critical cysteine residues in their active sites. A notable target for some maleimides is topoisomerase II, an enzyme crucial for DNA replication and repair.

-

Cell Cycle Arrest: N-substituted maleimides have been reported to cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.

Hypothetical Quantitative Data on Cytotoxicity

The following table summarizes potential cytotoxicity data for N-(2-bromophenyl)maleimide against various cancer cell lines, based on typical IC50 values observed for related N-aryl maleimides. Note: This data is illustrative and requires experimental verification.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| HeLa | Cervical Cancer | 10 - 50 |

| MCF-7 | Breast Cancer | 5 - 40 |

| A549 | Lung Cancer | 15 - 60 |

| K562 | Leukemia | 1 - 25 |

| HCT116 | Colon Cancer | 20 - 75 |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of N-(2-bromophenyl)maleimide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

N-(2-bromophenyl)maleimide

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare a stock solution of N-(2-bromophenyl)maleimide in DMSO and make serial dilutions in the cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of N-(2-bromophenyl)maleimide. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Flow cytometer

-

-

Procedure:

-

Treat cells with N-(2-bromophenyl)maleimide at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Intracellular ROS Measurement

This protocol uses a fluorescent probe to detect the levels of intracellular ROS.

-

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Treated and untreated cells

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Treat cells with N-(2-bromophenyl)maleimide for various time points.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows for studying the cytotoxicity of N-(2-bromophenyl)maleimide.

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Caption: A potential intrinsic apoptosis pathway induced by N-(2-bromophenyl)maleimide.

Conclusion

While direct experimental data for N-(2-bromophenyl)maleimide is currently lacking, the existing literature on related N-substituted maleimides provides a strong foundation for investigating its cytotoxic potential. The proposed mechanisms, including apoptosis induction, ROS generation, and enzyme inhibition, offer several avenues for exploration. The detailed experimental protocols provided in this guide will enable researchers to systematically evaluate the anticancer properties of this compound. Future studies should focus on performing these initial cytotoxic screens, and if promising activity is observed, further investigations into its specific molecular targets and signaling pathways will be warranted.

Methodological & Application

Application Notes and Protocols: 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl bromomaleimide family, is a valuable reagent for the chemoselective modification of biomolecules. Its primary application lies in the covalent linkage to cysteine residues in proteins and peptides. The presence of the electron-withdrawing N-aryl group, specifically the 2-bromophenyl substituent, influences the reactivity and stability of the resulting bioconjugate, offering distinct advantages in the development of therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the use of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in bioconjugation, focusing on cysteine-specific modification and disulfide bond re-bridging.

Key Features and Applications

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione offers several key features:

-

High Cysteine Selectivity: Like other maleimides, it exhibits high reactivity towards the thiol group of cysteine residues under physiological conditions, with minimal off-target reactions with other amino acids.[1]

-

Tunable Stability: The N-aryl substitution accelerates the hydrolysis of the thiosuccinimide ring in the conjugate, leading to a more stable, ring-opened structure that is resistant to retro-Michael reaction and thiol exchange in vivo.[2][3] This contrasts with N-alkyl maleimides, which can exhibit variable stability.[3]

-

Reversible or Permanent Conjugation: By controlling the pH during and after conjugation, the reaction can be directed towards either a reversible (thiol-cleavable) or a permanent (hydrolyzed, stable) linkage.[4]

-

Disulfide Re-bridging: As a "next-generation maleimide" (NGM), dibromomaleimide derivatives can be used for site-selective antibody conjugation by re-bridging reduced interchain disulfide bonds, leading to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[5][6]

These features make 1-(2-bromophenyl)-1H-pyrrole-2,5-dione a powerful tool for:

-

Antibody-Drug Conjugate (ADC) Development: Creating stable and homogeneous ADCs with improved pharmacokinetic profiles.[3][7]

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

-

Peptide Modification: Synthesizing modified peptides with enhanced therapeutic properties.

-

Protein-Protein Conjugation: Creating novel bioconjugates with tailored functionalities.

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Adducts

| Maleimide Type | N-Substituent Example | Conjugate Stability (in presence of thiols) | Hydrolysis Rate of Thiosuccinimide Ring | Key Characteristics |

| N-Alkyl Maleimide | N-ethylmaleimide | Variable, susceptible to retro-Michael reaction and thiol exchange[3] | Slow | Traditional choice for bioconjugation, but can lead to drug loss in vivo. |

| N-Aryl Maleimide | N-phenylmaleimide | High, especially after hydrolysis[3] | Accelerated, particularly with electron-withdrawing substituents[2] | Forms more stable conjugates, desirable for in vivo applications like ADCs. |

| 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | 2-Bromophenyl | Expected to be High | Expected to be Accelerated | The electron-withdrawing nature of the bromophenyl group is anticipated to promote rapid hydrolysis and enhance conjugate stability. |

Table 2: General Reaction Conditions for Cysteine Modification

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with cysteine thiols.[8] Higher pH can lead to reaction with other nucleophilic residues and faster hydrolysis of the maleimide. |

| Temperature | 4 - 37 °C | Lower temperatures can be used to control the reaction rate and minimize protein degradation. |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide reagent is typically used to ensure complete modification of the available thiol groups. |

| Solvent | Aqueous buffer (e.g., PBS, HEPES, Tris) | A small amount of a co-solvent like DMSO or DMF may be required to dissolve the maleimide reagent. |

| Reducing Agent (optional) | TCEP or DTT | Used to reduce disulfide bonds and expose cysteine thiols for conjugation. TCEP is often preferred as it does not need to be removed prior to the maleimide addition. |

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the general procedure for labeling a protein with 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

Materials:

-

Protein containing one or more accessible cysteine residues

-

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous DMSO or DMF

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the target cysteine(s) are involved in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

-

-

Maleimide Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. For applications requiring a permanent, hydrolyzed linkage, the pH can be raised to 8 after the initial conjugation, followed by incubation at 37°C for several hours to promote ring hydrolysis.[4]

-

-

Purification:

-

Remove the excess, unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE analysis.

-

Protocol 2: Disulfide Re-bridging for Antibody-Drug Conjugates (ADCs)

This protocol outlines the procedure for site-selective conjugation to an antibody via disulfide re-bridging using a dibromomaleimide derivative. While 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a monobromomaleimide, this protocol is provided as a key application for the broader class of bromomaleimides. For disulfide bridging, a dibromomaleimide would be used.

Materials:

-

IgG antibody

-

Dibromomaleimide-linker-drug construct

-

Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

-

Conjugation Buffer: PBS, pH 7.4

-

Reducing Agent: TCEP

-

Quenching Reagent: N-acetylcysteine

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the antibody (e.g., at 10 mg/mL) with a 2-5 fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to selectively reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

-

Immediately add a 5-10 fold molar excess of the dibromomaleimide-linker-drug construct to the reduced antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide.

-

-

Purification and Analysis:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and aggregates.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), and SEC.

-

Mandatory Visualizations

Caption: Reaction mechanism of cysteine modification.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for N-(2-bromophenyl)maleimide as a Potential Covalent Inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1)